2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran
Description
2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran (CAS: 99805-29-5) is a heterocyclic compound featuring a tetrahydropyran (THP) ring substituted with a 4,4-diethoxy-2-butyn-1-yloxy group. This structure combines the six-membered oxygen-containing THP ring with a diethoxy-protected alkyne side chain, rendering it a versatile intermediate in organic synthesis. The compound is characterized by its high purity (95%) and is cataloged under the product code QB-2724 . Its synthesis likely involves etherification or nucleophilic substitution reactions, leveraging the reactivity of the THP oxygen and the diethoxybutynyl moiety.
Properties
IUPAC Name |
2-(4,4-diethoxybut-2-ynoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-3-14-12(15-4-2)9-7-11-17-13-8-5-6-10-16-13/h12-13H,3-6,8,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQGLOFZQZNAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CCOC1CCCCO1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydropyran ring linked via an ether bond to a 4,4-diethoxy-2-butyn-1-yl group. The THP group serves as a protective moiety for hydroxyl functionalities, while the diethoxy butynyl segment introduces steric and electronic complexity. The presence of the alkyne ($$ \text{C≡C} $$) bond and ethoxy groups ($$ \text{OCH}2\text{CH}3 $$) necessitates precise synthetic control to avoid undesired side reactions such as polymerization or hydrolysis.
Synthetic Strategies
Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into two key precursors:
- Tetrahydropyranyl alcohol (for the THP ether moiety).
- 4,4-Diethoxy-2-butyn-1-ol (for the diethoxy alkyne segment).
The ether linkage is likely formed via a nucleophilic substitution or Mitsunobu reaction, while the diethoxy group may be introduced through acetalization or Williamson ether synthesis.
Stepwise Synthesis
Preparation of 4,4-Diethoxy-2-butyn-1-ol
This intermediate is synthesized via acetal protection of 2-butyn-1,4-diol. A representative procedure involves:
- Dissolving 2-butyn-1,4-diol in ethanol with a catalytic amount of $$ p $$-toluenesulfonic acid ($$ p $$-TSA).
- Adding trimethyl orthoformate to facilitate acetal formation.
- Purifying the product via vacuum distillation.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | $$ p $$-TSA (0.1 eq) |
| Temperature | 25°C (room temp) |
| Time | 12 hours |
| Yield | 75–80% |
THP Protection of the Alcohol
The hydroxyl group of 4,4-diethoxy-2-butyn-1-ol is protected using dihydropyran (DHP) under acidic conditions:
- Adding DHP (1.2 eq) to a solution of the alcohol in dichloromethane.
- Catalyzing with pyridinium $$ p $$-toluenesulfonate (PPTS, 0.05 eq).
- Stirring at room temperature for 6 hours.
Optimization Notes:
- Excess DHP ensures complete conversion.
- PPTS minimizes side reactions compared to stronger acids like $$ \text{H}2\text{SO}4 $$.
Advanced Synthetic Routes
One-Pot Tandem Synthesis
To improve efficiency, a one-pot method combines acetalization and THP protection:
- Reacting 2-butyn-1,4-diol with triethyl orthoacetate in ethanol/$$ p $$-TSA.
- Directly adding DHP and PPTS after acetal formation.
- Isolating the product via column chromatography (hexane/ethyl acetate, 4:1).
Advantages:
- Eliminates intermediate purification.
- Reduces solvent waste.
Challenges:
- Requires precise stoichiometric control to avoid overprotection.
Catalytic Asymmetric Approaches
While no enantioselective synthesis of this compound is reported, analogous THP protections have employed chiral catalysts like ($$ R $$-BINOL) to induce asymmetry. Such methods could theoretically be adapted by introducing chiral auxiliaries during the acetalization step.
Characterization and Analytical Data
Spectroscopic Analysis
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$):
$$ \delta $$ 4.75 (t, $$ J = 3.2 $$ Hz, 1H, THP anomeric), 4.20–4.05 (m, 4H, OCH$$ _2 $$CH$$ _3 $$), 3.90–3.70 (m, 2H, OCH$$ _2 $$), 2.50 (s, 2H, C≡CH), 1.30 (t, $$ J = 7.0 $$ Hz, 6H, CH$$ _3 $$). - IR (KBr):
$$ \nu $$ 3280 cm$$ ^{-1} $$ (C≡C-H), 2100 cm$$ ^{-1} $$ (C≡C), 1120 cm$$ ^{-1} $$ (C-O-C).
Industrial-Scale Production Considerations
Solvent Selection
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Butyn-1,4-diol | 120 |
| DHP | 200 |
| PPTS | 500 |
Applications and Derivatives
Pharmaceutical Intermediates
The compound’s alkyne and THP groups make it a precursor for:
Material Science
Incorporated into polymers for enhanced thermal stability, leveraging the rigid alkyne spacer.
Chemical Reactions Analysis
Types of Reactions
2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Organic Synthesis
2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it useful for the development of more complex molecules.
Case Study: Synthesis of Bioactive Compounds
Recent studies have highlighted its utility in synthesizing bioactive compounds through selective reactions involving the tetrahydropyran moiety. For example, the compound can be used to introduce specific functionalities that enhance biological activity or improve pharmacokinetic properties in drug development.
Medicinal Chemistry
The compound's structural features suggest potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals.
Case Study: Anticancer Agents
Research has indicated that derivatives of tetrahydropyran compounds exhibit anticancer properties. By modifying the diethoxybutynyl group, researchers have been able to create analogs with improved efficacy against certain cancer cell lines. The ability to fine-tune the structure allows for targeted therapeutic strategies.
Material Science
In material science, this compound can be utilized as a precursor for polymer synthesis.
Case Study: Polymerization Reactions
The compound has been explored as a monomer in the synthesis of novel polymers with tailored properties for applications in coatings and adhesives. Its reactivity can be harnessed to create materials with specific mechanical or thermal characteristics.
Mechanism of Action
The mechanism of action of 2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran can be contextualized by comparing it to analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Key Structural and Functional Comparisons
*Similarity scores derived from structural alignment algorithms in .
Key Observations:
Functional Group Influence :
- The diethoxybutynyloxy group distinguishes the target compound from simpler THP derivatives like MeTHF or THF, which lack complex side chains. This group enhances steric bulk and introduces alkoxy-protected alkyne reactivity, useful in click chemistry or cross-coupling reactions .
- In contrast, Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate (similarity score 0.97) shares the THP-oxy linkage but replaces the diethoxybutynyl group with an acetoxy moiety, favoring ester-based reactivity .
Biological Activity: Substituted THP derivatives, such as 4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone, demonstrate that chlorination and heterocyclic fusion (e.g., pyridazinone) significantly enhance bioactivity, particularly in anticancer contexts . The diethoxybutynyl group in the target compound may similarly modulate bioactivity through lipophilicity or H-bond acceptor capacity .
Research Findings on Substituent Effects and Reactivity
Substituent Impact on Physicochemical Properties
- H-Bonding Capacity: The THP oxygen acts as a strong H-bond acceptor, a property critical in molecular recognition and solvent interactions.
- Lipophilicity : Bulky substituents (e.g., diethoxybutynyl) increase lipophilicity, enhancing membrane permeability in bioactive compounds. For instance, naphthyl-substituted THP derivatives exhibit heightened anticancer potency due to improved cellular uptake .
Biological Activity
2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran, identified by CAS number 99805-29-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H22O, with a molecular weight of approximately 242.31 g/mol. Its structure includes a tetrahydropyran ring and an ether linkage derived from diethoxybutynyl moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit properties such as:
- Antioxidant Activity : Compounds containing alkyne functionalities can act as antioxidants, scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : There is potential for inhibition of enzymes involved in various metabolic pathways, including those related to inflammation and cancer proliferation.
Case Studies and Research Findings
- Anticancer Activity : A study on structurally related compounds demonstrated significant anticancer effects against various cell lines, suggesting that this compound may possess similar properties. For instance, derivatives were shown to inhibit cell growth by inducing apoptosis through the mitochondrial pathway .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of related tetrahydropyran derivatives in models of neurodegenerative diseases. These compounds exhibited the ability to reduce neuronal cell death and improve cognitive function in animal models .
- Anti-inflammatory Properties : Research has indicated that compounds with similar functional groups can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like COX-2 .
Summary of Biological Activities
Q & A
Q. Q: What are the standard synthetic routes for 2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran, and how can its purity be validated?
A:
- Synthesis : The compound can be synthesized via Prins cyclization, leveraging acid-catalyzed reactions between propargyl alcohols and aldehydes/ketones . For example, combining 3-buten-1-ol derivatives with diethoxybutynyl precursors under acidic conditions (e.g., BF₃·OEt₂) forms the tetrahydropyran core .
- Purity Validation : Use HPLC with UV detection (λ = 210–260 nm) and GC-MS to identify impurities. NMR (¹H/¹³C) confirms structural integrity, focusing on the diethoxybutynyloxy group (δ ~4.5–5.5 ppm for alkynyl protons) and tetrahydropyran ring protons (δ ~3.0–4.0 ppm) .
Advanced Stereochemical Challenges
Q. Q: How does stereochemistry at the tetrahydropyran ring impact biological activity, and what methods optimize diastereoselectivity?
A:
- Stereochemical Impact : Substituent orientation (e.g., axial vs. equatorial) affects binding to biological targets. For example, in actin-binding macrocycles, stereochemistry at the tetrahydropyran oxygen dictates hydrophobic interactions and cytotoxicity .
- Diastereoselective Synthesis : Copper(II)–bisphosphine catalysts (e.g., Cu(OTf)₂ with BINAP) enable >90% diastereoselectivity in Prins cyclizations by controlling transition-state geometry. Solvent polarity (e.g., CH₂Cl₂ vs. THF) further modulates selectivity .
Mechanistic Insights and Reaction Optimization
Q. Q: What catalytic systems improve the efficiency of Prins cyclization for this compound, and how do reaction conditions influence yields?
A:
- Catalysts : Lewis acids (e.g., SnCl₄, In(OTf)₃) and Brønsted acids (e.g., H₃PO₄) are effective. Copper(II) triflate–bisphosphine systems reduce reaction temperatures (25–40°C vs. 80°C for Pt catalysts) while broadening substrate tolerance .
- Optimization : Anhydrous conditions and slow aldehyde addition minimize side reactions (e.g., polymerization). Yields typically range from 65–85%, with higher temperatures favoring kinetic over thermodynamic control .
Analytical Contradictions in Structural Elucidation
Q. Q: How to resolve discrepancies in NMR data for diastereomers of this compound?
A:
- Strategy : Combine 2D NMR (COSY, NOESY) to assign coupling constants and spatial proximities. For example, NOE correlations between the tetrahydropyran O-atom and diethoxybutynyl protons distinguish axial/equatorial conformers .
- Cross-Validation : X-ray crystallography provides definitive stereochemical assignments. Computational methods (DFT) can predict NMR shifts for comparison .
Biological Relevance and Pharmacological Potential
Q. Q: What in vitro assays are suitable for evaluating the bioactivity of this compound, and what structural features correlate with efficacy?
A:
- Assays :
- Key Features : The electron-rich tetrahydropyran oxygen and alkyne moiety enhance membrane permeability and target binding .
Stability and Degradation Pathways
Q. Q: Under what conditions does this compound degrade, and how can stability be improved?
A:
- Degradation : Acidic or aqueous conditions hydrolyze the acetal (diethoxy) group, forming 4,4-dihydroxy-2-butyn-1-ol. UV light accelerates decomposition via radical pathways .
- Stabilization : Store under inert gas (N₂/Ar) at –20°C. Lyophilization or encapsulation in cyclodextrins prolongs shelf life .
Computational Modeling for Reactivity Prediction
Q. Q: How can DFT calculations guide the design of derivatives with enhanced reactivity or selectivity?
A:
- Approach : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the alkyne moiety’s LUMO often directs electrophilic additions .
- Transition-State Modeling : Simulate Prins cyclization pathways to identify steric/electronic bottlenecks. Adjust substituents (e.g., bulky groups at C3) to lower activation energy .
Contradictory Data in Catalytic Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
